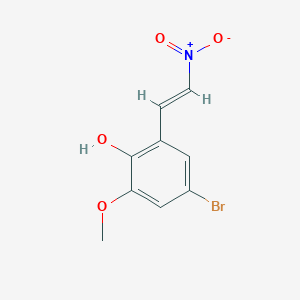

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol

Description

4-Bromo-2-methoxy-6-(2-nitrovinyl)phenol is a phenolic compound featuring a bromo substituent at the 4-position, a methoxy group at the 2-position, and a nitrovinyl group at the 6-position. The compound’s synthesis likely involves condensation reactions, similar to β-nitrostyrene derivatives produced via the Henry reaction .

Properties

IUPAC Name |

4-bromo-2-methoxy-6-[(E)-2-nitroethenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-8-5-7(10)4-6(9(8)12)2-3-11(13)14/h2-5,12H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARLZVQDCYXBNQ-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=C[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)/C=C/[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methoxyphenol, followed by the introduction of the nitrovinyl group through a nitration reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amino derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-methoxy-6-(2-nitrovinyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-6-(2-nitrovinyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrovinyl group can undergo redox reactions, potentially generating reactive oxygen species that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole-Substituted Analog

Compound: 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol

- Molecular Formula : C₂₀H₁₅BrN₂O₂

- Structure : Features a benzimidazole ring instead of the nitrovinyl group.

- Properties: Forms chelate complexes with metals due to three coordination sites (phenolic O, benzimidazole N) . Triclinic crystal system (space group P1) with lattice parameters a = 12.377 Å, b = 13.201 Å, c = 17.474 Å . Stable in organic solvents like DMSO and DMF .

Comparison : The benzimidazole analog exhibits stronger metal-binding capabilities but lacks the nitro group’s electron-withdrawing effects, which may reduce redox reactivity compared to the nitrovinyl derivative .

Nitropropenyl-Substituted Analog

Compound: 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol

Iminomethyl-Substituted Analogs

4-Bromo-2-Methoxy-6-(((5-Methyl-1,3,4-Thiadiazol-2-yl)Imino)Methyl)Phenol

- Molecular Formula : C₁₁H₁₀BrN₃O₂S

- Properties: Dark yellow solid with a melting point of 248°C . IR peaks: 3323 cm⁻¹ (phenolic -OH), 1633 cm⁻¹ (C=N azomethine) . UV-Vis absorption at 282 nm (π→π* transition) and 368 nm (n→π* azomethine) .

2-Bromo-4-Chloro-6-[(E)-(2-Chloro-Phenyl)Iminomethyl]Phenol

- Molecular Formula: C₁₃H₈BrCl₂NO

- Synthesis : Schiff base formation between 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine .

- Crystal Data : R factor = 0.032, indicating high structural precision .

Comparison: Iminomethyl analogs exhibit strong hydrogen-bonding networks due to azomethine groups, enhancing thermal stability. However, they lack the nitro group’s electron-deficient character, which may limit applications in electrophilic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.